Biotin-Teg-Nh2 Tfa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of Biotin-Teg-Nh2 Tfa is the protein streptavidin . Streptavidin is a bacterial protein that has a high affinity for biotin . This compound, being a biotin derivative, binds tightly to streptavidin-conjugated moieties or surfaces . This interaction is leveraged in a variety of assays, including protein labeling, protein detection, and immunoassays .

Mode of Action

This compound interacts with its target, streptavidin, through a strong non-covalent bond . The TEG (triethylene glycol) spacer in this compound minimizes steric hindrance between the biotin moiety and the oligonucleotide . This facilitates the capture of this compound-labelled oligos onto streptavidin-coated surfaces .

Biochemical Pathways

This compound, as a biotin derivative, is involved in the same biochemical pathways as biotin . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

It is known that the compound is used in biochemistry, molecular biology, and biotechnology applications due to its biotin-streptavidin interaction and its potential for functionalization through the amino group . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the tight binding of this compound-labelled oligos to streptavidin-conjugated moieties or surfaces . This interaction is used in various assays, facilitating tasks such as protein labeling and detection .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at -20℃, protected from light and moisture . Its stability lasts for 1 year . The temperature during transportation should be between 4-25℃ for up to 2 weeks . These conditions ensure the efficacy and stability of this compound.

Analyse Biochimique

Biochemical Properties

Biotin-Teg-Nh2 Tfa is a versatile compound used in biochemistry, molecular biology, and biotechnology for applications such as protein labeling, protein detection, and immunoassays due to its biotin-streptavidin interaction and its potential for functionalization through the amino group .

Cellular Effects

This compound can be used as an oligonucleotide modification for a variety of assays. Moieties or surfaces conjugated with streptavidin will bind Biotin-labelled oligos tightly. The TEG spacer minimizes steric hindrance between the Biotin moiety and the oligonucleotide .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its biotin-streptavidin interaction and its potential for functionalization through the amino group . This allows it to interact with various biomolecules, enabling protein labeling, protein detection, and immunoassays .

Temporal Effects in Laboratory Settings

The stability of this compound is significant, with a storage temperature of -20℃, protected from light and moisture, and a transportation temperature of 4-25℃ for up to 2 weeks .

Metabolic Pathways

This compound is involved in the metabolic pathways related to biotin, a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biotin-Teg-Nh2 Tfa is synthesized through a series of chemical reactions involving biotin and a tetraethylene glycol (TEG) spacer. The TEG spacer minimizes steric hindrance between the biotin moiety and the oligonucleotide, facilitating the capture of biotin-labeled oligos onto streptavidin-coated surfaces . The synthesis typically involves the following steps:

- Activation of biotin with a suitable reagent.

- Coupling of the activated biotin with TEG.

- Functionalization of the TEG spacer with an amino group.

- Conversion to the trifluoroacetate salt for stabilization and purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated synthesizers and purification systems enhances the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Biotin-Teg-Nh2 Tfa undergoes various chemical reactions, including:

Biotinylation: The process of attaching biotin to proteins and other macromolecules.

Conjugation: The amino group allows for conjugation with other molecules, such as peptides and proteins, through amide bond formation.

Common Reagents and Conditions

Reagents: Common reagents include N-hydroxysuccinimide (NHS) esters, carbodiimides, and other coupling agents.

Major Products

The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules, which are used in various biochemical assays and applications .

Applications De Recherche Scientifique

Biotin-Teg-Nh2 Tfa has a wide range of scientific research applications, including:

Protein Labeling: Used for labeling proteins in various assays, such as enzyme-linked immunosorbent assays (ELISA) and western blot analysis.

Protein Detection: Facilitates the detection of proteins in immunoassays due to the strong biotin-streptavidin interaction.

Immunoassays: Used in immunoassays for the detection and quantification of specific proteins and other biomolecules.

Molecular Biology: Employed in molecular biology techniques, such as DNA and RNA labeling, to study gene expression and protein-DNA interactions.

Comparaison Avec Des Composés Similaires

Biotin-Teg-Nh2 Tfa is unique due to its TEG spacer, which reduces steric hindrance and enhances binding efficiency. Similar compounds include:

Activité Biologique

Biotin-Teg-Nh2 Tfa is a biotinylated compound that plays a significant role in various biological applications, particularly in proteomics and cellular biology. This compound features a biotin moiety linked via a flexible Teg (tetraethylene glycol) spacer to an amine group (Nh2), which is protected by trifluoroacetic acid (Tfa). The following sections provide a detailed overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with proteins through biotin-streptavidin interactions, which are among the strongest non-covalent interactions known. This property allows for effective tagging and isolation of proteins in complex biological samples.

- Biotin Binding : The high affinity of biotin for streptavidin enables the efficient capture and purification of biotinylated peptides and proteins from cell lysates or other biological matrices. This interaction is utilized extensively in affinity chromatography and mass spectrometry applications .

- Peptide Labeling : The amine group in this compound allows for the covalent modification of peptides at their N-terminus or lysine residues, facilitating the study of protein dynamics and interactions within cells .

Applications

This compound has diverse applications in research and clinical settings:

- Proteomics : It is commonly used for the enrichment and identification of proteins in proteomic studies. The ability to label peptides with biotin enhances their detectability during mass spectrometric analysis .

- Cellular Studies : The compound can be employed to study protein localization, interactions, and post-translational modifications within living cells. Its use in live-cell imaging allows researchers to track biotinylated proteins dynamically .

- Therapeutic Targeting : There is potential for this compound to be used in targeted drug delivery systems, where biotinylated drugs can selectively bind to streptavidin-conjugated carriers .

Case Studies

- Protein Isolation : In a study involving the use of this compound for protein isolation, researchers demonstrated that the compound effectively tagged target proteins in cell lysates. The tagged proteins were subsequently captured using streptavidin-coated beads, leading to high yields of purified proteins suitable for downstream analysis .

- Cell Penetration : Another research project explored the efficacy of biotinylated peptides modified with this compound for cellular uptake. The study found that peptides with this modification exhibited enhanced penetration into cells compared to unmodified counterparts, indicating its potential for drug delivery applications .

- Mass Spectrometry Detection : A comparative analysis highlighted that peptides labeled with this compound showed improved detection rates in mass spectrometry due to the strong binding affinity between biotin and streptavidin. This feature was critical for identifying low-abundance proteins in complex samples .

Research Findings

Propriétés

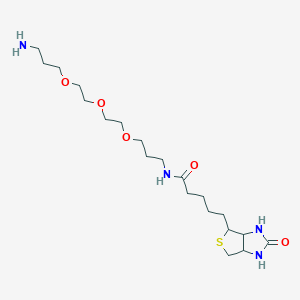

IUPAC Name |

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGTVIOREZIKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.